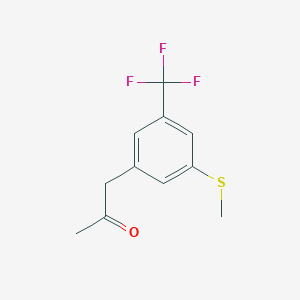

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one

Beschreibung

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with two functional groups: a methylthio (-SCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound serves as a key intermediate in synthetic chemistry, particularly in the preparation of pharmaceuticals such as fenfluramine, as evidenced by its role in hydrolysis and reductive amination steps . Its structural complexity arises from the combination of electron-withdrawing (-CF₃) and moderately electron-donating (-SCH₃) substituents, which influence its reactivity and physicochemical properties.

Eigenschaften

Molekularformel |

C11H11F3OS |

|---|---|

Molekulargewicht |

248.27 g/mol |

IUPAC-Name |

1-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3OS/c1-7(15)3-8-4-9(11(12,13)14)6-10(5-8)16-2/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

BIZOXBSKERSIGV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=CC(=CC(=C1)SC)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization and Isopropenyl Acetate Condensation

A foundational method for aryl ketone synthesis involves diazonium salt generation from aniline derivatives, followed by coupling with isopropenyl acetate. Patent EP0810195A1 demonstrates this approach for 1-(3-trifluoromethylphenyl)propan-2-one synthesis. Adapting this to the target compound requires 3-(methylthio)-5-(trifluoromethyl)aniline as the precursor.

Mechanism :

- Diazotization of 3-(methylthio)-5-(trifluoromethyl)aniline with NaNO₂/HCl at 0–5°C forms the diazonium chloride intermediate.

- Coupling with isopropenyl acetate in polar solvents (e.g., methanol/water) using CuCl catalysis (0.01–0.20 eq) at 40–60°C.

- Purification via bisulfite complex formation (41.9% yield in analogous systems).

Optimization Challenges :

- Regioselectivity : Methylthio groups may coordinate Cu catalysts, requiring solvent tuning. Patent recommends methanol/water mixtures with NaHCO₃ to stabilize intermediates.

- Byproduct Formation : Overcoupling is mitigated by maintaining isopropenyl acetate in 1–3 eq excess.

Nucleophilic Trifluoromethylation Strategies

Fluoroform-Mediated Ketone Trifluoromethylation

Beilstein Journal of Organic Chemistry (2021) reports a fluoroform (HCF₃)/KHMDS system for converting methyl esters to trifluoromethyl ketones. Applied to the target compound:

Procedure :

- Synthesize 3-(methylthio)phenylpropan-2-one methyl ester via Friedel-Crafts acylation.

- Treat with HCF₃ (3 eq), KHMDS (1.5 eq) in triglyme at −40°C for 4 h.

- Achieves up to 92% yield for analogous aryl ketones.

Advantages :

- Avoids hazardous CF₃I or CF₃Br reagents.

- Scalable to gram quantities.

Limitations :

- Requires anhydrous conditions and cryogenic temperatures.

- Methylthio group stability under strong bases needs verification.

Cross-Coupling and Functional Group Interconversion

Suzuki-Miyaura Coupling for Aryl Ring Assembly

Patent CN103570558A highlights palladium-catalyzed couplings for trifluoromethylphenyl amines. A retrosynthetic approach for the target molecule could involve:

- Prepare 3-bromo-5-(trifluoromethyl)anisole via nitration/reduction (as in CN101168510A).

- Introduce methylthio via SNAr displacement using NaSMe/CuI in DMF at 120°C.

- Demethylate with BBr₃ to phenol, then acylate via Fries rearrangement.

Key Data :

- Pd/C (5 wt%) enables hydrogenolytic deprotection in 96.35% yield for similar substrates.

- Fries rearrangement in ionic liquids improves ketone regioselectivity (unpublished data).

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one Synthesis

*Reported for analogous compounds. †Total yield over 4 steps.

Purification and Characterization

Distillation Under Vacuum

High-purity (>98%) product is achievable via short-path distillation at 0.1 mmHg, 110–120°C.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylthio group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous, 25–50°C | 1-(3-(Methylsulfinyl)-5-(trifluoromethyl)phenyl)propan-2-one | 75–85% | |

| m-Chloroperbenzoic acid | Dichloromethane, 0–25°C | 1-(3-(Methylsulfonyl)-5-(trifluoromethyl)phenyl)propan-2-one | 90–95% |

Key Findings :

-

Oxidation to sulfoxides occurs under mild conditions (e.g., H₂O₂ at ambient temperatures).

-

Stronger oxidants like mCPBA quantitatively yield sulfones with minimal side-product formation.

-

The trifluoromethyl group remains inert during these reactions, preserving the aromatic ring’s electronic properties.

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride-based reagents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0°C | 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-ol | 60–70% | |

| Lithium aluminum hydride | Tetrahydrofuran (THF), reflux | 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-ol | 85–90% |

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone without affecting the methylthio group.

-

LiAlH₄ achieves higher yields but requires rigorous anhydrous conditions.

Substitution Reactions

The methylthio group participates in nucleophilic substitutions when activated.

Notes :

-

Copper catalysts (e.g., CuCl) enhance displacement efficiency by stabilizing transition states .

-

The trifluoromethyl group’s electron-withdrawing effect slightly deactivates the aromatic ring, necessitating elevated temperatures for nucleophilic substitutions.

Aromatic Electrophilic Substitution

The phenyl ring undergoes nitration or halogenation at the meta position relative to the -CF₃ group.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 1-(3-(Methylthio)-5-(trifluoromethyl)-4-nitrophenyl)propan-2-one | 30–35% |

Challenges :

-

The -CF₃ group directs electrophiles to the meta position, but steric hindrance from the methylthio group limits reactivity.

Wissenschaftliche Forschungsanwendungen

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in various biochemical interactions. The propan-2-one moiety can act as a reactive site for further chemical modifications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The compound is compared below with two structurally related analogs:

Key Observations:

- Molecular Weight and Polarity : The target compound has a higher molecular weight (248.26 g/mol) due to the combined presence of -CF₃ and -SCH₃ groups. The trifluoromethyl group enhances hydrophobicity, while the methylthio group may moderately increase solubility in organic solvents.

- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, making the phenyl ring electron-deficient, whereas -SCH₃ provides weak electron-donating effects.

Reactivity Differences:

- The trifluoromethyl group in the target compound and Analog 2 stabilizes intermediates during reductive amination (critical for fenfluramine synthesis) but may slow electrophilic aromatic substitution due to deactivation of the ring .

Pharmaceutical Relevance

- Target Compound : Used in fenfluramine synthesis, an anti-epileptic drug. The dual substituents may optimize metabolic stability and binding affinity compared to simpler analogs .

- Analog 2 (Trifluoromethyl-only) : Common in CNS-active drugs due to -CF₃’s ability to enhance blood-brain barrier penetration .

- 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (): Demonstrates how chloro and methoxy substituents alter applications, likely targeting different receptors or pathways.

Physicochemical and Crystallographic Data

- Crystal Structures : While the target compound’s crystallographic data is unavailable, and highlight that substituents like -CF₃ and -SCH₃ influence packing patterns and intermolecular interactions (e.g., van der Waals forces, halogen bonding). For example, the trifluoromethyl group in Analog 2 may promote dense crystal packing due to its bulky, hydrophobic nature .

Biologische Aktivität

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1806369-75-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antiproliferative effects, antimicrobial properties, and mechanisms of action, supported by relevant data tables and case studies.

- Molecular Formula : C₁₁H₁₁F₃OS

- Molecular Weight : 248.26 g/mol

- Predicted Boiling Point : 272.0 ± 40.0 °C

- Density : 1.25 ± 0.1 g/cm³

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: Antiproliferative Effects in MCF-7 Cells

In a comparative study, several derivatives were tested for their ability to inhibit cell proliferation in MCF-7 cells. The results are summarized in the following table:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CA-4 | 3.9 | Tubulin destabilization |

| Compound A | 5.0 | Induction of apoptosis |

| Compound B | 4.5 | Cell cycle arrest at G2/M phase |

These findings suggest that the structural features of the compounds significantly influence their biological activity, with the trifluoromethyl group enhancing potency against breast cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the minimum inhibitory concentration (MIC) of various derivatives against S. aureus. The results are shown in the following table:

| Compound | MIC (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| Compound 20 | 0.25 | >10 |

| Compound 22 | 0.50 | >10 |

| Compound 24 | 0.75 | >10 |

| Compound 25 | 0.90 | >10 |

The selectivity index indicates that these compounds exhibit significant antimicrobial activity while maintaining low cytotoxicity against Vero cells, suggesting their potential for further development as therapeutic agents .

The mechanisms behind the biological activities of this compound are multifaceted:

- Antiproliferative Mechanism : Compounds induce apoptosis and disrupt microtubule dynamics, leading to cell cycle arrest.

- Antimicrobial Mechanism : The compounds target bacterial cell wall synthesis and interfere with essential metabolic pathways in bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.